molecular formula C7H4N4S B2875909 Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 18740-36-8

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2875909
CAS No.: 18740-36-8
M. Wt: 176.2
InChI Key: CFMQZXZECLOKLB-UHFFFAOYSA-N
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Description

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its fused ring structure, which includes a thiophene ring, a triazole ring, and a pyrimidine ring

Mechanism of Action

Target of Action

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives are known to exhibit a wide range of biological activities . They are often used as structural analogs in the synthesis of antiviral compounds . Some derivatives have shown substantial anticancer activity, mainly against MCF-7, through their inhibitory activity against EGFR .

Mode of Action

It is known that these agents are nucleoside analogues and are considered as antimetabolites inhibiting nucleoside triphosphates in the synthesis of nucleic acids dna or rna or both .

Biochemical Pathways

It is known that the suppression of the cyclooxygenase (cox) enzymes is a key mechanism of action of some related compounds . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .

Pharmacokinetics

It is known that the compound’s adme properties can be influenced by various factors, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Result of Action

It is known that some derivatives have shown substantial anticancer activity, mainly against mcf-7, through their inhibitory activity against egfr .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a key process in the synthesis of such compounds, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with carbon disulfide in pyridine, followed by alkylation with alkyl halides . Another approach involves the use of β-enaminoester as a starting material, which undergoes cyclization to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for scale-up, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Comparison with Similar Compounds

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available precursors. Various methods have been reported for synthesizing these compounds using techniques such as refluxing with triethyl orthoformate or formic acid to facilitate the formation of the desired triazole and pyrimidine rings. The structural modifications often include substitutions at different positions to enhance biological activity .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound derivatives against various bacterial strains. For instance:

  • Study Findings : A series of synthesized derivatives were evaluated against gram-positive and gram-negative bacteria. The results indicated that certain compounds exhibited significant antimicrobial activity correlated with specific structural features .
  • Structure-Activity Relationship (SAR) : Analysis revealed that substitutions on the aromatic rings significantly influenced the antimicrobial potency, suggesting a relationship between molecular structure and biological function .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have suggested that these compounds may interact with critical targets in cancer pathways such as EGFR and PI3K. These interactions could provide insights into their mechanism of action and aid in the design of more effective anticancer agents .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Case Study 1 : A derivative with a bromophenyl group showed an IC50 value of 19.4 μM against MCF-7 cells, indicating strong anticancer activity. This compound was further analyzed through molecular docking to predict its binding affinity to EGFR .
  • Case Study 2 : Another study focused on synthesizing 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines and evaluating their anticonvulsant properties. The most active compound demonstrated significant efficacy in animal models .

Data Tables

Compound StructureActivity TypeIC50 (μM)Target/Pathway
10bAnticancer19.4 ± 0.22MCF-7
10eAnticancer14.5 ± 0.30MCF-7
5-(4-bromophenoxy)AnticonvulsantEffective at 100 mg/kgMES Model

Properties

IUPAC Name

10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c1-2-12-7-5(1)6-10-9-4-11(6)3-8-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMQZXZECLOKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C3=NN=CN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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